2-Methoxy-5-phenyloxolane
Description
2-methoxy-5-phenyltetrahydrofuran is an organic compound with the molecular formula C11H14O2 It is a heterocyclic compound containing a tetrahydrofuran ring substituted with a methoxy group and a phenyl group
Properties
CAS No. |
63298-04-4 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-5-phenyloxolane |
InChI |
InChI=1S/C11H14O2/c1-12-11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChI Key |
RBUGNMGCXSOJSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-phenyltetrahydrofuran can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated multi-walled carbon nanotubes as a recyclable catalyst under ultrasound irradiation . This method offers advantages such as short reaction times, high yields, and simplicity of the procedure.
Industrial Production Methods
Industrial production methods for 2-methoxy-5-phenyltetrahydrofuran are not well-documented in the literature. the principles of green chemistry and the use of recyclable catalysts are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-phenyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The dye-sensitized photo-oxygenation in methanol leads to the formation of hemiperacetals.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often involve the use of 2-methyltetrahydrofuran as a solvent.
Major Products Formed
Oxidation: Hemiperacetals are formed as major products during the photo-oxygenation process.
Substitution: The specific products depend on the nucleophiles used in the substitution reactions.
Scientific Research Applications
2-methoxy-5-phenyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-5-phenyltetrahydrofuran involves its interaction with various molecular targets. For example, during hydrolysis, the rate-determining step involves the formation of an oxocarbocation, which then undergoes further reactions . The compound’s unique structure allows it to participate in specific chemical pathways, making it valuable for targeted applications.
Comparison with Similar Compounds
2-methoxy-5-phenyltetrahydrofuran can be compared with other similar compounds, such as:
2-ethoxy-5-phenyltetrahydrofuran: Similar in structure but with an ethoxy group instead of a methoxy group.
2-methoxy-5-phenylfuran: Lacks the tetrahydrofuran ring, making it less stable under certain conditions.
The uniqueness of 2-methoxy-5-phenyltetrahydrofuran lies in its combination of a methoxy group and a phenyl group on a tetrahydrofuran ring, which imparts specific chemical properties and reactivity.
Biological Activity
2-Methoxy-5-phenyloxolane is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The molecular structure of 2-Methoxy-5-phenyloxolane can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar oxolane structures exhibit significant antimicrobial properties. A study highlighted the efficacy of various secondary metabolites derived from fungi, which showed potent antibacterial and antifungal activities. While specific data on 2-Methoxy-5-phenyloxolane is limited, related compounds have demonstrated minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Candida albicans .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.39 - 12.50 |
| Compound B | C. albicans | 7.8 |
| 2-Methoxy-5-phenyloxolane | TBD | TBD |
Anticancer Activity
The anticancer potential of oxolane derivatives has been explored in various studies. For instance, compounds similar to 2-Methoxy-5-phenyloxolane have shown cytotoxic effects against human cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 27.8 |
| MCF-7 | 21.1 |
| NCI-H187 | 6.7 |
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, showcasing promising results in reducing oxidative damage .
Study on Secondary Metabolites
A study conducted on the secondary metabolites from the fungus Xylaria hypoxylon revealed that several compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential mechanism for the anticancer activity of oxolane derivatives .
In Vivo Studies
In vivo studies assessing the biological activity of related compounds have demonstrated their efficacy in reducing tumor growth in animal models, further supporting their potential therapeutic applications .
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